![molecular formula C10H8ClFO B13422102 1-(3-Fluorophenyl)cyclopropanecarbonyl chloride CAS No. 361211-23-6](/img/structure/B13422102.png)
1-(3-Fluorophenyl)cyclopropanecarbonyl chloride
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Overview
Description
1-(3-Fluorophenyl)cyclopropanecarbonyl chloride is an organic compound with the molecular formula C10H8ClFO It is a derivative of cyclopropanecarbonyl chloride, where a fluorophenyl group is attached to the cyclopropane ring
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)cyclopropanecarbonyl chloride typically involves the reaction of 3-fluorophenylmagnesium bromide with cyclopropanecarbonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
3-Fluorophenylmagnesium bromide+Cyclopropanecarbonyl chloride→1-(3-Fluorophenyl)cyclopropanecarbonyl chloride
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Fluorophenyl)cyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common reagents used in these reactions include Grignard reagents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluorophenyl)cyclopropanecarbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)cyclopropanecarbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
1-(3-Fluorophenyl)cyclopropanecarbonyl chloride can be compared with other similar compounds such as:
1-(4-Fluorophenyl)cyclopropanecarbonyl chloride: Similar structure but with the fluorine atom in the para position.
Cyclopropanecarbonyl chloride: Lacks the fluorophenyl group, making it less versatile in certain synthetic applications.
1-(2-Fluorophenyl)cyclopropanecarbonyl chloride: Fluorine atom in the ortho position, which may affect its reactivity and applications.
The uniqueness of this compound lies in the position of the fluorine atom, which can influence its chemical properties and reactivity.
Biological Activity
1-(3-Fluorophenyl)cyclopropanecarbonyl chloride is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with a 3-fluorophenyl group and a carbonyl chloride functional group. Its molecular formula is C10H8ClFO, with a molecular weight of approximately 196.63 g/mol. The presence of the fluorine atom enhances its reactivity, making it an attractive candidate for various chemical and pharmaceutical applications.
Synthesis Methods
Several synthetic routes have been developed for this compound:
- Direct Chlorination : Chlorination of the corresponding cyclopropanecarboxylic acid or its derivatives.
- Reactions with Aryl Halides : Utilizing aryl halides in nucleophilic substitution reactions to introduce the 3-fluorophenyl group.
- Cyclopropanation Reactions : Employing cyclopropanation techniques to construct the cyclopropane framework.
These methods highlight the versatility of this compound as a building block in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural features allow for significant interactions with active sites, potentially leading to inhibition or modulation of enzymatic activities.
Structure-Activity Relationships (SAR)
The position and type of substituents on the phenyl ring significantly influence the compound's biological properties. For example, substituents such as chlorine or methyl in different positions yield compounds with varied activities:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(4-Fluorophenyl)cyclopropanecarbonyl chloride | 4-fluoro substitution on phenyl | Different position affects reactivity |
1-(3-Chlorophenyl)cyclopropanecarbonyl chloride | Chlorine instead of fluorine | Potentially different biological activity |
1-(3-Methylphenyl)cyclopropanecarbonyl chloride | Methyl substitution on phenyl | Variation in lipophilicity affecting bioactivity |
1-(2-Fluorophenyl)cyclopropanecarbonyl chloride | Fluorine at the ortho position | Unique steric effects influencing reactions |
These variations illustrate how minor changes can lead to significant differences in biological activity.
Case Studies
Recent studies have investigated the inhibitory effects of similar compounds on various kinases, which are critical targets in cancer therapy:
- GSK-3β Inhibition : Compounds structurally related to this compound have shown promising GSK-3β inhibitory activity with IC50 values ranging from 10 nM to over 400 nM. The introduction of specific substituents was found to enhance potency against this target .
- Cytotoxicity Studies : In vitro assays demonstrated that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM, indicating a favorable safety profile while maintaining efficacy against target kinases .
Properties
CAS No. |
361211-23-6 |
---|---|
Molecular Formula |
C10H8ClFO |
Molecular Weight |
198.62 g/mol |
IUPAC Name |
1-(3-fluorophenyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H8ClFO/c11-9(13)10(4-5-10)7-2-1-3-8(12)6-7/h1-3,6H,4-5H2 |
InChI Key |
YYQDZLISSBYUED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)F)C(=O)Cl |
Origin of Product |
United States |
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